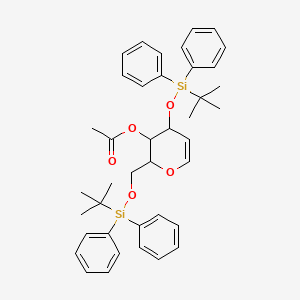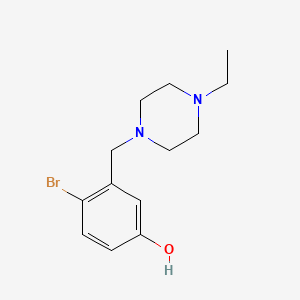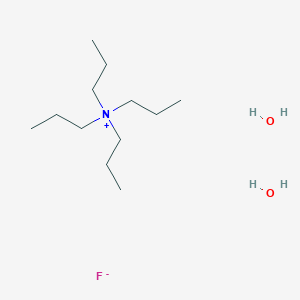
3-(2,6-Dichlorophenyl)-1-phenylprop-2-en-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2,6-Dichlorophenyl)-1-phenylprop-2-en-1-one is a chemical compound belonging to the class of chalcones Chalcones are open-chain flavonoids in which two aromatic rings are joined by a three-carbon α, β-unsaturated carbonyl system
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,6-Dichlorophenyl)-1-phenylprop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out by reacting 2,6-dichlorobenzaldehyde with acetophenone in the presence of a base such as sodium hydroxide in ethanol. The reaction mixture is stirred at room temperature for several hours, leading to the formation of the desired chalcone .
Industrial Production Methods
In industrial settings, the synthesis of this compound can be scaled up using similar reaction conditions. The reaction is typically carried out in large reactors with efficient stirring and temperature control to ensure high yields and purity of the product. The product is then purified using recrystallization or chromatography techniques.
Analyse Des Réactions Chimiques
Types of Reactions
3-(2,6-Dichlorophenyl)-1-phenylprop-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the α, β-unsaturated carbonyl system to saturated ketones or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Epoxides, carboxylic acids, or hydroxylated derivatives.
Reduction: Saturated ketones or alcohols.
Substitution: Various substituted chalcones or related derivatives.
Applications De Recherche Scientifique
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Exhibits antifungal, antibacterial, and antiviral activities.
Medicine: Investigated for its potential anticancer, anti-inflammatory, and antioxidant properties.
Industry: Used in the development of photochromic materials and as a precursor for the synthesis of dyes and pigments
Mécanisme D'action
The biological activities of 3-(2,6-Dichlorophenyl)-1-phenylprop-2-en-1-one are attributed to its ability to interact with various molecular targets and pathways. The compound can inhibit enzymes, modulate receptor activities, and interfere with cellular signaling pathways. For example, its anticancer activity is believed to be due to its ability to induce apoptosis in cancer cells by activating caspases and inhibiting anti-apoptotic proteins .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-(2,6-Dichlorophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one
- 6-(2,6-Dichlorophenyl)-pyrido[2,3-d]pyrimidin-7(8H)-one
Uniqueness
3-(2,6-Dichlorophenyl)-1-phenylprop-2-en-1-one stands out due to its unique combination of biological activities and chemical reactivity. Its dichlorophenyl group enhances its stability and reactivity, making it a valuable compound for various applications in research and industry .
Propriétés
Numéro CAS |
81226-97-3 |
|---|---|
Formule moléculaire |
C15H10Cl2O |
Poids moléculaire |
277.1 g/mol |
Nom IUPAC |
(E)-3-(2,6-dichlorophenyl)-1-phenylprop-2-en-1-one |
InChI |
InChI=1S/C15H10Cl2O/c16-13-7-4-8-14(17)12(13)9-10-15(18)11-5-2-1-3-6-11/h1-10H/b10-9+ |
Clé InChI |
DBXDWKVTMRWZDM-MDZDMXLPSA-N |
SMILES isomérique |
C1=CC=C(C=C1)C(=O)/C=C/C2=C(C=CC=C2Cl)Cl |
SMILES canonique |
C1=CC=C(C=C1)C(=O)C=CC2=C(C=CC=C2Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![acetic acid;N-[5-(diaminomethylideneamino)-1-[4-nitro-3-(propan-2-ylcarbamoyl)anilino]-1-oxopentan-2-yl]-1-[2-[(4-methylphenyl)sulfonylamino]acetyl]pyrrolidine-2-carboxamide](/img/structure/B12080913.png)





![[(2R)-3-hexadecanoyloxy-2-[(Z)-octadec-8-enoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B12080930.png)
![[2-((4-[3-Oxo-3-(2-oxo-azetidin-1-yl)-propyl]-phenylcarbamoyl)-methoxy)-ethoxy]-acetic acid](/img/structure/B12080940.png)
